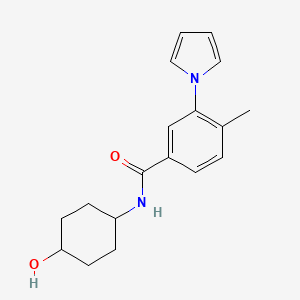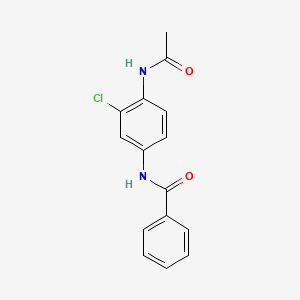
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. This compound is also known as MEK inhibitor, which means it inhibits the activity of MEK enzymes, which play a crucial role in various cellular processes.
Mécanisme D'action
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide inhibits the activity of MEK enzymes, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. MEK enzymes are part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of MEK enzymes, this compound can disrupt the MAPK pathway, leading to the inhibition of cell proliferation and the induction of cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific cellular context in which it is used. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death, leading to the suppression of tumor growth. In Alzheimer's and Parkinson's disease, this compound has been shown to protect neurons from degeneration, leading to the improvement of cognitive and motor functions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is its specificity for MEK enzymes, which allows for the selective inhibition of the MAPK pathway. This compound also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound is its potential toxicity, which requires careful dose optimization and toxicity testing.
Orientations Futures
There are several future directions for the research on 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One direction is the development of more potent and selective MEK inhibitors, which can be used for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the investigation of the role of MEK enzymes in other cellular processes, including metabolism and immune response. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can be achieved through various methods, including the reaction of 2-bromoethylamine hydrobromide with 2-methylbenzoic acid, followed by reaction with pyrrolidine-2-one. Another method involves the reaction of 2-methylbenzoyl chloride with N-(2-oxo-2-pyrrolidin-1-yl)ethylamine.
Applications De Recherche Scientifique
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been extensively studied for its potential applications in various scientific fields. In pharmaceutical research, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used to study the role of MEK enzymes in cellular processes, including cell proliferation and differentiation. In materials science, this compound has been used as a building block for the synthesis of various materials, including polymers and nanoparticles.
Propriétés
IUPAC Name |
2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-6-2-3-7-12(11)14(18)15-10-13(17)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPBHEYNCAVIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)


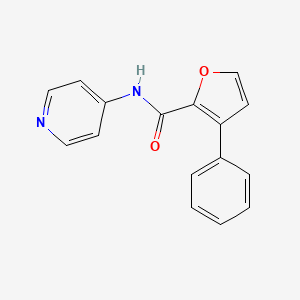
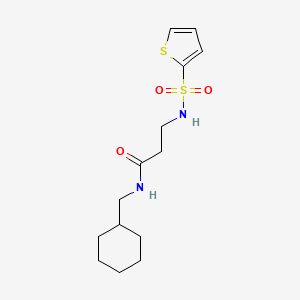
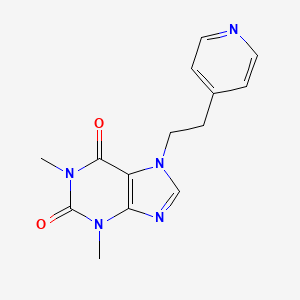
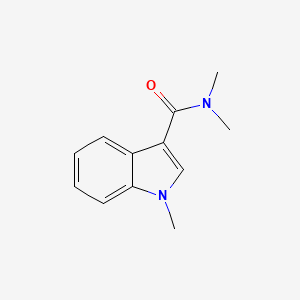


![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)

